1,4-Cyclohexadiene, 1,4-dimethoxy-
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Overview
Description
1,4-Cyclohexadiene, 1,4-dimethoxy- is an organic compound with the molecular formula C8H12O2. It is a derivative of 1,4-cyclohexadiene, where two methoxy groups are substituted at the 1 and 4 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Cyclohexadiene, 1,4-dimethoxy- can be synthesized through the Birch reduction of 1,4-dimethoxybenzene. The Birch reduction involves the use of an alkali metal (such as sodium or lithium) dissolved in liquid ammonia, along with a proton donor like an alcohol . This method avoids over-reduction to the fully saturated ring.
Industrial Production Methods: The reaction conditions would need to be carefully controlled to ensure the desired product is obtained without over-reduction or side reactions .
Chemical Reactions Analysis
Types of Reactions: 1,4-Cyclohexadiene, 1,4-dimethoxy- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: It can be further reduced to cyclohexane derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other hydrogenation catalysts.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., Grignard reagents) can be used for substitution reactions.
Major Products:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted cyclohexadiene derivatives depending on the reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1,4-cyclohexadiene, 1,4-dimethoxy- involves its ability to donate hydrogen atoms in catalytic hydrogenation reactions. The methoxy groups can participate in electron-donating interactions, stabilizing reaction intermediates and facilitating various chemical transformations . The compound can also undergo aromatization, forming aromatic rings that can trigger other reactions such as the Bergman cyclization .
Comparison with Similar Compounds
1,4-Cyclohexadiene: Lacks the methoxy groups, making it less reactive in certain substitution reactions.
1,3-Cyclohexadiene: An isomer with different reactivity due to the position of the double bonds.
1,4-Dimethoxybenzene: The aromatic counterpart, which is more stable but less reactive in hydrogenation reactions.
Uniqueness: 1,4-Cyclohexadiene, 1,4-dimethoxy- is unique due to the presence of methoxy groups that enhance its reactivity in various chemical reactions. This makes it a valuable intermediate in organic synthesis and industrial applications .
Properties
CAS No. |
39000-58-3 |
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Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
1,4-dimethoxycyclohexa-1,4-diene |
InChI |
InChI=1S/C8H12O2/c1-9-7-3-5-8(10-2)6-4-7/h3,6H,4-5H2,1-2H3 |
InChI Key |
QICPWYBPWNAGFO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CCC(=CC1)OC |
Origin of Product |
United States |
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